4-(Bromomethyl)benzenesulfonamide
Overview
Description
“4-(Bromomethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 40724-47-8 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 4-(bromomethyl)benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-(Bromomethyl)benzenesulfonamide, has been described in various studies . For instance, one method involves the reaction of 4-(bromomethyl)benzenesulphonyl chloride with aqueous HCl in 1,4-dioxane at 40°C for 4 hours .
Molecular Structure Analysis
The linear formula of 4-(Bromomethyl)benzenesulfonamide is C7H8BrNO2S . The InChI code for this compound is 1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) .
Physical And Chemical Properties Analysis
4-(Bromomethyl)benzenesulfonamide is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Benzene-Sulfonamide Derivatives
4-Bromomethylbenzenesulfonamide is used to synthesize benzene-sulfonamide derivatives which are potent inhibitors of Chemokine Receptor Type 4 (CXCR4). CXCR4 plays a significant role in cancer metastasis and HIV infection, making these derivatives valuable for research in cancer therapy and antiviral drugs .
Antifungal Activity
This compound is also involved in the synthesis of imidazole derivatives that exhibit antifungal activity. These derivatives can be crucial for developing new antifungal agents, which are needed to combat fungal infections resistant to current treatments .
Antibacterial Property Research
Sulfonamides, including 4-Bromomethylbenzenesulfonamide, have been studied for their antibacterial properties. Research in this area focuses on understanding the antibacterial activity and potential toxicity of sulfonamide drugs .
Environmental Toxicity Studies
The environmental impact of sulfonamides is another area of research interest. Studies explore the environmental toxicity of these compounds, particularly their behavior and effects in aquatic environments .
Sorptive Removal Studies
Research has been conducted on the use of engineered biochar composites for the sorptive removal of sulfonamides from contaminated fields. This application is significant for environmental remediation efforts .
Mechanism of Action
Target of Action
4-Bromomethylbenzenesulfonamide belongs to the class of sulfonamides, which are known to have a broad range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial compounds .
Mode of Action
Sulfonamides, including 4-Bromomethylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting the synthesis of folic acid, sulfonamides indirectly inhibit DNA synthesis, leading to the cessation of bacterial growth .
Pharmacokinetics
It is known that sulfonamides generally exhibit high gi absorption and are considered bbb permeant . The compound’s logP value, a measure of its lipophilicity, is 1.4, suggesting it may have good membrane permeability . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The result of the action of 4-Bromomethylbenzenesulfonamide is the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, an essential precursor for DNA synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromomethylbenzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s efficacy can be influenced by the presence of resistance genes in bacteria, which can be spread through various environmental routes
Safety and Hazards
properties
IUPAC Name |
4-(bromomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHTLTUBNXLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522710 | |
Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethylbenzenesulfonamide | |
CAS RN |
40724-47-8 | |
Record name | 4-(Bromomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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